molecular formula C26H32N2O B3127749 11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338748-43-9

11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B3127749
CAS No.: 338748-43-9
M. Wt: 388.5 g/mol
InChI Key: QJOLLQSZCDTEJS-UHFFFAOYSA-N
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Description

11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic derivative of the hexahydrodibenzo[b,e][1,4]diazepin-1-one scaffold, characterized by a seven-membered diazepine ring fused to two benzene rings. Key structural features include:

  • Substituents: A 4-isopropylphenyl group at position 11 and four methyl groups at positions 3, 3, 7, and 8.
  • Synthesis: Synthesized via reactions of enaminoketones with arylglyoxal hydrates in 2-propanol, followed by alkylation and acetylation steps .
  • Structural Confirmation: Analogous compounds in this class have been confirmed via X-ray crystallography, as seen in related derivatives like 6c (3,3-dimethyl-10-acetyl-11-(p-chlorobenzoyl)-hexahydrodibenzo[b,e][1,4]diazepin-1-one) .

Properties

IUPAC Name

2,3,9,9-tetramethyl-6-(4-propan-2-ylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O/c1-15(2)18-7-9-19(10-8-18)25-24-22(13-26(5,6)14-23(24)29)27-20-11-16(3)17(4)12-21(20)28-25/h7-12,15,25,27-28H,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOLLQSZCDTEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)C(C)C)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501109791
Record name 2,3,4,5,10,11-Hexahydro-3,3,7,8-tetramethyl-11-[4-(1-methylethyl)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501109791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338748-43-9
Record name 2,3,4,5,10,11-Hexahydro-3,3,7,8-tetramethyl-11-[4-(1-methylethyl)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338748-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,10,11-Hexahydro-3,3,7,8-tetramethyl-11-[4-(1-methylethyl)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501109791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , with CAS number 338748-43-9 , is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacodynamics, therapeutic potential, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C26H32N2O
Molecular Weight 388.55 g/mol
CAS Number 338748-43-9
Purity NLT 98%

Structural Characteristics

The structure of this compound features a dibenzo-diazepine core, which is known for various biological activities. The presence of the isopropylphenyl group may enhance lipophilicity, potentially influencing its interaction with biological membranes.

Anticonvulsant Activity

Research indicates that compounds similar to dibenzo-diazepines have demonstrated significant anticonvulsant properties. For instance, studies on related structures have shown efficacy in models of maximal electroshock seizure (MES) and formalin-induced pain models. These compounds exhibited effective dose ranges that suggest potential for treating seizures and neuropathic pain .

Neuropharmacological Effects

The neuropharmacological profile of dibenzo-diazepines often includes anxiolytic and antidepressant activities. A study on similar compounds revealed dual activity profiles where some derivatives exhibited both CNS stimulation and depression effects . This duality suggests that modifications to the chemical structure can lead to diverse therapeutic outcomes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Research has shown that substituents on the benzene rings significantly affect the potency and selectivity of these molecules towards specific receptors involved in neurotransmission . For example, modifications at the 4-position of the phenyl ring can enhance binding affinity to GABA receptors.

Study 1: Anticonvulsant Efficacy

In a controlled study involving various dibenzo-diazepine derivatives, it was found that certain modifications led to a marked increase in anticonvulsant activity compared to standard treatments like phenobarbital. The effective doses ranged from 13-21 mg/kg in animal models, indicating a promising therapeutic window for further exploration .

Study 2: Anxiolytic Properties

Another investigation focused on the anxiolytic effects of related compounds in rodent models. The results indicated a significant reduction in anxiety-like behavior at doses as low as 17 mg/kg. This suggests that structural modifications can yield compounds with enhanced anxiolytic profiles while maintaining safety profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The hexahydrodibenzo[b,e][1,4]diazepin-1-one scaffold exhibits significant structural diversity. Below is a comparative analysis of key derivatives:

Structural and Physicochemical Comparisons

Compound ID Substituents Molecular Weight (g/mol) Notable Features
Target Compound 11-(4-isopropylphenyl), 3,3,7,8-tetramethyl ~405 (estimated) High lipophilicity due to bulky isopropyl and methyl groups.
11-(2,4-Dimethoxyphenyl) 11-(2,4-dimethoxyphenyl), 3,3-dimethyl, 10-isobutyryl 440.53 Enhanced polarity from methoxy groups; improved aqueous solubility.
11-(4-Methoxyphenyl) 11-(4-methoxyphenyl), 3,3-dimethyl 396.46 (monohydrate) Crystalline monohydrate structure confirmed by X-ray diffraction.
11-(4-Trifluoromethylphenyl) 11-(4-trifluoromethylphenyl), 3-(4-methoxyphenyl) 455.43 Electron-withdrawing CF₃ group enhances metabolic stability.
3,3,7,8-Tetramethyl-11-(4-(methylsulfanyl)phenyl) 11-(4-methylsulfanylphenyl), 3,3,7,8-tetramethyl 392.56 Sulfur-containing substituent increases electron density; potential H-bonding.
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl) 10-(4-bromobenzoyl), 11-(3,4-dimethoxyphenyl), 3,3-dimethyl 561.47 Bulky bromobenzoyl group may hinder membrane permeability.

Key Observations

Substituent Effects: Lipophilicity: The target compound’s isopropyl and tetramethyl groups likely increase lipophilicity compared to methoxy () or hydroxypropanoyl () derivatives, impacting membrane permeability and bioavailability. Electronic Properties: Electron-withdrawing groups (e.g., CF₃ in ) improve metabolic stability, while electron-donating groups (e.g., methoxy in ) enhance solubility . Steric Hindrance: Bulky substituents like bromobenzoyl () or isopropylphenyl (target compound) may reduce binding affinity to compact active sites .

Synthetic Flexibility :

  • The diazepin-1-one core allows modular functionalization at positions 3, 10, and 11 via alkylation, acylation, or arylation . For example, demonstrates acetylation at position 10, while introduces trifluoromethylphenyl at position 11.

Bioactivity Correlations :

  • Computational studies () suggest that structural similarity (e.g., Tanimoto/Dice indexes) correlates with bioactivity clustering. For instance, derivatives with polar substituents (e.g., methoxy) may target hydrophilic binding pockets, whereas lipophilic analogs (e.g., target compound) could interact with hydrophobic domains .

Case Studies

  • : Bioactivity profiling of 37 compounds revealed clustering based on structural similarity, with analogous derivatives (e.g., chloro vs. methoxy substituents) showing distinct protein target interactions. This implies that the target compound’s isopropyl group may confer unique pharmacological properties compared to chloro () or dimethoxy () analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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